4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide
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Overview
Description
4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide: is a chemical compound with the following properties:
Molecular Formula: CHBrClNOS
CAS Number: 314749-50-3
Molecular Weight: 604.578 g/mol
This compound belongs to the class of benzamides and contains a trichloromethyl group, an azo linkage, and a carbamothioyl group. Its unique structure makes it intriguing for various applications.
Preparation Methods
Industrial Production:: Industrial-scale production methods are limited, but researchers continue to explore efficient routes for large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield the corresponding amine or other reduced derivatives.
Substitution: Substitution reactions at the phenyl rings or the carbamothioyl group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Further research is needed to elucidate these details.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers explore its use as a building block for more complex molecules.
Materials Science:
Biological Studies: Used as a probe in biological assays.
Drug Development: Its unique structure may inspire novel drug candidates.
Fine Chemicals: Limited industrial applications due to its rarity.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are necessary.
Comparison with Similar Compounds
While 4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide is rare, we can compare it to similar compounds:
4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE: (CAS Number: 314749-49-0) .
4-METHYL-N-(2,2,2-TRICHLORO-1-(3-METHOXY-PROPYLAMINO)-ETHYL)-BENZAMIDE: (CAS Number: 324070-25-9) .
These comparisons highlight the uniqueness of our compound.
Properties
CAS No. |
294657-51-5 |
---|---|
Molecular Formula |
C23H20Cl3N5OS |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C23H20Cl3N5OS/c1-15-7-9-16(10-8-15)20(32)28-21(23(24,25)26)29-22(33)27-17-11-13-19(14-12-17)31-30-18-5-3-2-4-6-18/h2-14,21H,1H3,(H,28,32)(H2,27,29,33) |
InChI Key |
DYPZFDABSWTRQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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